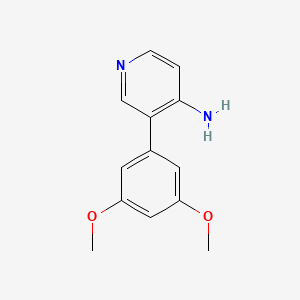

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-10-5-9(6-11(7-10)17-2)12-8-15-4-3-13(12)14/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHXYCCTHXBOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(C=CN=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679028 | |

| Record name | 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-34-2 | |

| Record name | 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,5 Dimethoxyphenyl Pyridin 4 Amine and Its Precursors

Retrosynthetic Analysis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

A retrosynthetic approach to this compound suggests that the molecule can be disconnected at the C-C bond between the pyridine (B92270) and the dimethoxyphenyl rings. youtube.com This strategy simplifies the complex structure into two more readily available or synthesizable fragments: a functionalized pyridine and a substituted benzene (B151609) ring. youtube.com The primary disconnection points to a cross-coupling reaction, such as a Suzuki or similar palladium-catalyzed reaction, as a key step in the forward synthesis. acs.orgmdpi.com This would involve a halopyridine derivative and a dimethoxyphenylboronic acid or a similar organometallic reagent.

An alternative disconnection can be envisioned through the C-N bond of the amine group. youtube.com This would lead to a 3-(3,5-dimethoxyphenyl)-4-halopyridine and an ammonia (B1221849) equivalent. However, the C-C bond formation is generally a more common and versatile strategy for constructing such biaryl systems.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule heavily relies on the efficient preparation of its key precursors.

Preparation of 4-Pyridinecarboxaldehyde (B46228) Derivatives

4-Pyridinecarboxaldehyde is a crucial starting material for introducing the necessary functional groups onto the pyridine ring. Several methods exist for its synthesis:

Oxidation of 4-Picoline: A common industrial method involves the vapor-phase oxidation of 4-picoline over a vanadium-molybdenum catalyst at elevated temperatures. chemicalbook.com

From Isonicotinic Acid: Isonicotinic acid can be converted to 4-pyridinecarboxaldehyde through a two-step process involving the formation of 4-pyridine-2-imidazoline with ethylenediamine, followed by reductive hydrolysis. google.com

Stephen Aldehyde Synthesis: This method utilizes 4-cyanopyridine (B195900) as a starting material, which is converted to an iminium ion using stannous chloride and a hydrogen chloride solution, followed by hydrolysis to yield the aldehyde. google.com This process is reported to have a high yield of over 95%. google.com

These aldehyde derivatives can then be further functionalized. For instance, they can undergo condensation reactions with amines to form imines, which can be subsequently reduced to amines. researchgate.net

Synthesis of 3,5-Dimethoxyaniline (B133145) Intermediates

3,5-Dimethoxyaniline is the precursor for the dimethoxyphenyl fragment of the target molecule. It is a commercially available compound but can also be synthesized through various laboratory methods. chemicalbook.com One common approach involves the reduction of 1,3-dimethoxy-5-nitrobenzene. chemicalbook.com

Further functionalization of 3,5-dimethoxyaniline is often necessary to prepare it for coupling reactions. For example, it can be converted to 3,5-dimethoxyphenylboronic acid, a key component in Suzuki coupling reactions. chemicalbook.com This transformation typically involves diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction with a boronic acid source. Alternatively, direct C-H borylation of 1,3-dimethoxybenzene (B93181) can be achieved using iridium or rhodium catalysts.

Direct Synthesis Approaches to this compound

With the precursors in hand, several strategies can be employed for the direct synthesis of the target compound.

Condensation Reactions and Subsequent Reductions

One straightforward approach involves the condensation of a 4-halopyridine derivative with 3,5-dimethoxyaniline, followed by amination. For instance, a reaction between 4-chloro-3-nitropyridine (B21940) and 3,5-dimethoxyaniline could form an N-arylated intermediate. Subsequent reduction of the nitro group would then yield the desired 4-amino functionality.

A related strategy involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethoxyaniline to form an imine, which is then reduced to the corresponding secondary amine. researchgate.net While this does not directly yield the target primary amine, it demonstrates the formation of the crucial C-N bond.

| Reactants | Reagents | Product | Yield | Reference |

| Benzoic acid, Phenylethylamine | CDMT, N-methyl morpholine | N-phenethyl benzamide | - | nih.gov |

| 4-Pyridinecarboxaldehyde, 3,4,5-Trimethoxyaniline | Pyrrolidine, 4Å molecular sieve | Quaternary ammonium (B1175870) aldimines | - | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyridine and the dimethoxyphenyl rings. acs.orgmdpi.comnih.gov This reaction typically involves the coupling of a halopyridine (e.g., 3-bromo-4-aminopyridine or a protected version) with 3,5-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. acs.org

The efficiency of the Suzuki coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov Modern advancements in catalysis have introduced highly active and stable palladium catalysts that can facilitate these couplings under mild conditions and with low catalyst loadings. youtube.com

| Reactants | Catalyst | Base | Product | Yield | Reference |

| Aryl halides, Phenylboronic acids | Pd(dppf)Cl2 | K2CO3 | Biphenyls | Good to excellent | nih.gov |

| 3-Bromoquinolin-2(1H)-one, Ethyl acrylate | Pd(PPh3)4 | Triethylamine | 4-Aryl-3-alkenyl-substituted quinolin-2(1H)-ones | - | mdpi.com |

| Arylboronic acids, β-Chloroalkyl/arylidene malonate | [(t-Bu)2P(OH)]2PdCl2 | K2CO3 | β-Aryl/alkylarylidene malonates | Good | mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of structurally diverse compounds. mdpi.comsciforum.net The synthesis of polysubstituted pyridines, including precursors to this compound, can be efficiently achieved through MCRs. rsc.org

A common strategy involves the one-pot reaction of an aldehyde, a ketone, an active methylene (B1212753) compound (like malononitrile), and an ammonium salt. researchgate.net For instance, the reaction of 3,5-dimethoxybenzaldehyde (B42067), an appropriate ketone, malononitrile, and ammonium acetate (B1210297) can lead to the formation of a 2-amino-3-cyanopyridine (B104079) derivative. This intermediate is a key precursor that can be further elaborated to yield the target this compound. The general mechanism for such reactions often involves initial condensation and Michael addition steps, followed by cyclization and aromatization. mdpi.com

The use of nanocatalysts in these MCRs has been shown to improve reaction efficiency, yields, and selectivity. rsc.org Furthermore, solvent-free reaction conditions are often employed, which aligns with the principles of green chemistry by reducing waste and environmental impact. mdpi.comrsc.org Microwave-assisted synthesis has also been demonstrated to accelerate these reactions, leading to shorter reaction times and often higher yields compared to conventional heating methods. acs.orgresearchgate.net

A notable MCR for a related class of compounds, 4-substituted aminopyrido[2,3-d]pyrimidines, involves the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.comsciforum.net This highlights the versatility of MCRs in generating complex heterocyclic systems.

Synthetic Routes to Analogues and Derivatized Forms of this compound

The generation of analogues and derivatized forms of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be categorized based on the part of the molecule being altered: the pyridine core, the dimethoxyphenyl moiety, or the 4-amino group.

Regioselective Functionalization of the Pyridine Core

Regioselective functionalization allows for the introduction of various substituents at specific positions on the pyridine ring, which can significantly impact the compound's biological activity. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds at defined locations on halogenated pyridine precursors. rsc.org For example, a 2-chloro or 2-bromopyridine (B144113) precursor can be selectively coupled with a variety of organometallic reagents to introduce new functional groups.

Direct arylation via C-H functionalization is another modern and efficient method for modifying the pyridine core. rsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. For instance, using a suitable palladium catalyst, an aryl group can be directly coupled to a specific C-H bond on the pyridine ring.

Furthermore, the synthesis of multi-substituted 4-aminopyridines has been described through a two-step procedure involving the ring-opening of 4-amino-2-iminopyridines followed by a recyclization reaction. rsc.org This method provides access to a range of substituted 4-aminopyridine (B3432731) scaffolds.

Modifications of the Dimethoxyphenyl Moiety

Modifications to the 3,5-dimethoxyphenyl group can explore the impact of electronic and steric effects on the compound's properties. Standard aromatic substitution reactions can be employed on precursors like 3,5-dimethoxybenzaldehyde before its incorporation into the pyridine ring. For example, nitration, halogenation, or Friedel-Crafts reactions can introduce a variety of substituents onto the phenyl ring.

The methoxy (B1213986) groups themselves can also be modified. Demethylation to the corresponding dihydroxy derivative can be achieved using reagents like boron tribromide. These hydroxyl groups can then be further derivatized, for instance, by alkylation or acylation, to introduce a wide range of new functionalities. The synthesis of various phenethylamine (B48288) derivatives with different substitution patterns on the phenyl ring has been extensively studied, providing a basis for potential modifications. nih.gov

Derivatization of the 4-Amino Group

The 4-amino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological interactions. Standard N-acylation reactions with acid chlorides or anhydrides can be used to introduce various acyl groups. Similarly, N-alkylation can be performed using alkyl halides.

Reductive amination with aldehydes or ketones provides another versatile method for introducing substituted alkyl groups onto the amino nitrogen. The 4-amino group can also be converted into other functionalities. For example, it can serve as a starting point for the synthesis of fused heterocyclic systems. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been explored to improve the detection of organic acids in analytical chemistry, showcasing a method for modifying an amino group to enhance specific properties. nih.gov The derivatization of amino acids for analytical purposes, often through silylation, further illustrates the chemical strategies available for modifying amino groups. thermofisher.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction time, and ensure the process is efficient and scalable.

Solvent Effects and Catalysis

The choice of solvent can have a profound impact on reaction rates and outcomes. For the synthesis of pyridine derivatives, a range of solvents has been explored. While some multicomponent reactions can be performed under solvent-free conditions mdpi.comrsc.org, others benefit from the use of specific solvents. For instance, in the synthesis of certain pyridine derivatives, dimethylformamide (DMF) was found to be the optimal solvent. mdpi.com The use of green solvents, such as eucalyptol, is also being investigated to develop more sustainable synthetic protocols. researchgate.net

Catalysis plays a pivotal role in many of the synthetic steps. As mentioned earlier, nanocatalysts have been shown to be effective in multicomponent reactions for pyridine synthesis. rsc.org Various acid and metal catalysts are also employed. For example, copper(II) acetate has been used as a catalyst in a solvent-free multicomponent reaction to synthesize isoindolo[2,1-a]pyridine derivatives. acs.org The choice of catalyst can influence not only the reaction rate but also the regioselectivity of the transformation. For instance, in the Groebke–Blackburn–Bienaymé multicomponent reaction, perchloric acid was found to be an effective catalyst. researchgate.net The development of bifunctional catalysts, such as a noble metal-solid acid catalyst (Pd/C/K-10 montmorillonite), has enabled domino cyclization-oxidative aromatization approaches for pyridine synthesis. organic-chemistry.org

The optimization process often involves screening a variety of solvents, catalysts, temperatures, and reaction times to identify the conditions that provide the best balance of yield, purity, and reaction efficiency.

Temperature and Pressure Considerations

The regulation of temperature and pressure is paramount in the synthesis of this compound and its intermediates. These parameters significantly influence reaction kinetics, product selectivity, and the stability of reagents and catalysts.

Synthesis of Precursors

The preparation of key precursors, such as halogenated 4-aminopyridines and 3,5-dimethoxyphenylboronic acid, often requires carefully controlled temperature and pressure conditions.

One plausible precursor, 4-amino-3-nitropyridine (B158700) , can be synthesized from 4-methoxypyridine (B45360). The initial nitration of 4-methoxypyridine is typically carried out at a controlled low temperature, which is then elevated to drive the reaction to completion. For instance, the reaction can be initiated at 0°C and then heated to 70-100°C for several hours. googleapis.com The subsequent amination of the resulting 4-methoxy-3-nitropyridine (B17402) to yield 4-amino-3-nitropyridine is often performed under elevated temperature and pressure in a sealed vessel, such as a pressure kettle. A typical procedure involves heating the reaction mixture to 100-110°C for 12 to 24 hours. google.com

The reduction of the nitro group in 4-amino-3-nitropyridine to form 3,4-diaminopyridine is another critical step where pressure is a key factor. This is commonly achieved through catalytic hydrogenation. The reaction is carried out in a pressure kettle under a hydrogen gas pressure of approximately 0.5 MPa. google.com The temperature for this reduction is generally kept moderate, for instance, heating to 70°C to dissolve the starting material, followed by cooling in an ice bath to facilitate crystallization of the product. google.com

Another important precursor is a halogenated pyridine derivative. For example, the bromination of 4-picoline can be performed at high temperatures, in the range of 160-170°C. google.com The subsequent amination of the resulting 3-bromo-4-methylpyridine (B15001) to 3-amino-4-methylpyridine (B17607) is conducted in a high-pressure autoclave. The reaction can be heated to 160-180°C with ammonia gas introduced to a pressure of 5 atm. google.com

The table below summarizes the temperature and pressure conditions for the synthesis of various precursors.

| Precursor Synthesis Step | Reactants | Temperature | Pressure |

| Nitration of 4-methoxypyridine | 4-methoxypyridine, Fuming Nitric Acid | 0°C initially, then 70-100°C | Atmospheric |

| Amination of 4-methoxy-3-nitropyridine | 4-methoxy-3-nitropyridine, Ammonia | 100-110°C | Elevated (in pressure kettle) |

| Reduction of 4-amino-3-nitropyridine | 4-amino-3-nitropyridine, H₂/Pd-C | 70°C for dissolution, then ice bath | 0.5 MPa |

| Bromination of 4-picoline | 4-picoline, Bromine | 160-170°C | Atmospheric |

| Amination of 3-bromo-4-methylpyridine | 3-bromo-4-methylpyridine, Ammonia | 160-180°C | 5 atm |

| Bromination for 3,5-dibromo-4-aminopyridine | Pyridine, HBr, H₂O₂ | 80-130°C (addition), 100-150°C (reaction) | Atmospheric |

Final Synthetic Step: Coupling Reactions

The final step in the synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This reaction couples a halogenated aminopyridine with 3,5-dimethoxyphenylboronic acid.

Temperature plays a crucial role in the efficiency of the Suzuki-Miyaura coupling. Generally, these reactions are heated to accelerate the catalytic cycle. A common temperature for such couplings is around 80°C. For instance, the coupling of 3,5-dibromopyridine (B18299) with an arylboronic acid has been reported to be carried out at 80°C for an extended period. google.com Microwave-assisted Suzuki couplings can significantly shorten reaction times and are often performed at temperatures between 100°C and 160°C. semanticscholar.org The optimal temperature can depend on the specific substrates and catalyst system used, with some reactions proceeding efficiently at 100°C, while higher temperatures may not necessarily improve the yield. semanticscholar.org In some cases, reactions are initiated at room temperature and then heated, for example, to 60°C. rose-hulman.edu The work-up procedure following the coupling reaction often involves cooling, sometimes in an ice bath, to induce precipitation of the product. rose-hulman.edu

While pressure is not as commonly varied as temperature in Suzuki-Miyaura reactions performed in standard laboratory glassware, reactions conducted in sealed vessels or under microwave irradiation will inherently involve an increase in pressure as the temperature rises. For specific applications requiring gaseous reactants or aiming to suppress solvent boiling, the reaction may be conducted under a defined pressure of an inert gas.

The following table outlines typical temperature considerations for the final Suzuki-Miyaura coupling step.

| Coupling Reaction | Reactants | Temperature | Pressure |

| Suzuki-Miyaura Coupling | 3-Halo-4-aminopyridine, 3,5-Dimethoxyphenylboronic acid | 60-100°C (conventional heating) | Atmospheric or slightly elevated in sealed tubes |

| Microwave-Assisted Suzuki Coupling | 3-Halo-4-aminopyridine, 3,5-Dimethoxyphenylboronic acid | 100-160°C | Elevated (autogenous pressure in microwave vial) |

Chemical Reactivity and Transformation Mechanisms of 3 3,5 Dimethoxyphenyl Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a primary site for electrophilic attack and coordination.

The pyridine nitrogen in 4-aminopyridine (B3432731) derivatives is basic and readily undergoes protonation in the presence of an acid. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The 4-amino group, being a strong electron-donating group, significantly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the 3-(3,5-dimethoxyphenyl) group may exert a mild electronic and steric influence on this basicity. The pKa value for the conjugate acid of a substituted pyridine is a direct measure of its basicity. While the specific pKa for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is not widely reported, it is expected to be in the range of other 4-aminopyridine derivatives.

Table 1: Comparison of pKa Values for Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.25 |

| 4-Aminopyridine | 9.11 |

| 3,5-Lutidine | 6.15 |

Note: The pKa value for the title compound is an estimation based on structurally similar compounds.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand in coordination complexes with various metal ions. The formation of these complexes is a fundamental aspect of the chemistry of pyridine derivatives. The coordination can lead to the formation of mononuclear or polynuclear metal complexes, depending on the metal ion, the stoichiometry, and the reaction conditions. The 3,5-disubstituted pattern of the pyridine ring in the title compound can influence the steric environment around the coordinating nitrogen, potentially affecting the geometry and stability of the resulting metal complexes. Research on related pyridine-containing ligands has shown coordination with a variety of metals, including copper(II), palladium(II), and others, forming complexes with diverse structural and electronic properties. mdpi.com

The pyridine nitrogen can be targeted by alkylating and acylating agents. N-alkylation of the pyridine ring leads to the formation of pyridinium (B92312) salts. mdpi.com This reaction typically proceeds via an SN2 mechanism, where the pyridine nitrogen acts as a nucleophile. Similarly, N-acylation results in the formation of N-acylpyridinium salts, which are often highly reactive intermediates used in various organic transformations. The reactivity in these reactions is influenced by the nucleophilicity of the pyridine nitrogen, which, as mentioned, is enhanced by the 4-amino group. However, the steric bulk of the 3-(3,5-dimethoxyphenyl) group might hinder the approach of very large alkylating or acylating agents.

Reactivity of the 4-Amino Group

The 4-amino group is a key functional group that imparts significant nucleophilic character to the molecule and is a site for a variety of chemical transformations.

While the amino group itself is a nucleophile, its presence at the 4-position of the pyridine ring activates the ring for certain types of reactions. Direct nucleophilic substitution of the amino group is generally difficult. However, the amino group can be converted into a better leaving group, such as a diazonium salt, which can then be displaced by a variety of nucleophiles. This two-step process allows for the introduction of a wide range of functional groups at the 4-position. Furthermore, the amino group can participate in directing nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group is present elsewhere on the pyridine ring. The development of methods for the C4-selective amination of pyridines highlights the importance of accessing 4-aminopyridines as versatile pharmacophores. nih.gov

The primary amino group of this compound is nucleophilic and readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base typically affords the N-acylated product. Similarly, reaction with a sulfonyl chloride yields a sulfonamide. These reactions transform the basic amino group into a neutral amide or a weakly acidic sulfonamide group, which can have a profound impact on the biological activity and pharmacokinetic properties of the molecule. The synthesis of sulfonamides incorporating 1,3,5-triazine (B166579) moieties from substituted anilines demonstrates a common synthetic route for such derivatives. nih.gov

Table 2: Examples of Amidation and Sulfonamidation Reactions with Amines

| Amine Reactant | Acylating/Sulfonylating Agent | Product Type |

|---|---|---|

| Aniline (B41778) | Acetyl Chloride | Acetanilide |

| 4-Aminopyridine | Benzenesulfonyl Chloride | N-(pyridin-4-yl)benzenesulfonamide |

| This compound | Acetic Anhydride | N-(3-(3,5-dimethoxyphenyl)pyridin-4-yl)acetamide |

Note: The reactions for the title compound are illustrative examples of expected reactivity.

Diazotization and Coupling Reactions

The primary amino group on the pyridine ring of this compound is susceptible to diazotization, a reaction that converts it into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. quora.comrsc.org The pyridine-4-diazonium ion is a highly reactive intermediate that can subsequently undergo a variety of coupling reactions. globalresearchonline.netnih.gov

These diazonium salts are valuable synthetic intermediates. google.com For instance, they can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as diazo coupling reactions to form brightly colored azo compounds. quora.comglobalresearchonline.net The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. quora.com The stability and reactivity of the diazonium salt are influenced by the electronic properties of the pyridine ring. google.com While pyridine-2-diazonium salts are notoriously unstable, pyridine-4-diazonium ions can be formed and utilized in subsequent reactions. rsc.orggoogle.com The resulting azo dyes have found applications in various fields. globalresearchonline.netresearchgate.net

Table 1: Representative Coupling Reactions of Aryl Diazonium Salts

| Coupling Partner | Product Type | Reaction Conditions |

|---|---|---|

| Phenol | p-Hydroxy azo compound | Alkaline medium, 0-5 °C |

| Aniline | p-Amino azo compound | Weakly acidic medium, 0-5 °C |

| β-Naphthol | Azo dye | Alkaline solution, 0-5 °C |

| Active Methylene (B1212753) Compounds | Hydrozone | Controlled pH |

This table provides generalized examples of diazonium salt coupling reactions.

Reactivity of the Dimethoxyphenyl Substituent

The reactivity of the 3,5-dimethoxyphenyl group is largely governed by the presence of the two methoxy (B1213986) groups, which significantly influence the electron density and substitution patterns of the aromatic ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene (B151609) and its derivatives. wikipedia.orglibretexts.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The rate and regioselectivity of these reactions are dictated by the substituents already present on the aromatic ring. msu.edu In the case of the 3,5-dimethoxyphenyl moiety, the two methoxy groups are strong activating groups and direct incoming electrophiles to specific positions. libretexts.org

The methoxy groups, being ortho, para-directing, will activate the positions ortho and para to them. In the 3,5-disubstituted pattern, the positions ortho to both methoxy groups (C2 and C6) and the position para to one and ortho to the other (C4) are the most activated sites for electrophilic attack. Therefore, electrophilic substitution on the dimethoxyphenyl ring of this compound is expected to occur primarily at the C2, C4, and C6 positions of the phenyl ring.

Influence of Methoxy Groups on Electron Density

The methoxy group exerts a dual electronic effect on the aromatic ring: a resonance effect and an inductive effect. stackexchange.comlibretexts.org

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its proximate amino and aryl groups, presents possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Such reactions are often contingent on the specific reaction conditions and the presence of appropriate reagents. For instance, intramolecular nucleophilic attack from a suitably functionalized side chain can lead to ring closure. While specific studies on the intramolecular cyclization of this exact compound are not prevalent, related structures undergo such transformations. For example, derivatives of aminopyridines can be induced to cyclize to form fused systems like pyrido[2,3-b]pyridines. nih.gov

Rearrangement reactions are also a possibility. For example, the Dimroth rearrangement is a known transformation in certain pyrimidine (B1678525) and related heterocyclic systems, often involving ring-opening and re-closure. nih.gov Another relevant transformation is the Smiles rearrangement, which can occur in aromatic systems bearing appropriate ortho-substituents. lookchem.com The feasibility of such rearrangements for this compound would depend on the specific reaction conditions and the generation of suitable intermediates.

Reaction Mechanisms under Specific Conditions (e.g., Oxidation, Reduction)

Oxidation: The oxidation of aromatic amines can be complex, often leading to a variety of products depending on the oxidant and reaction conditions. csu.edu.au The primary amino group can be oxidized, potentially leading to the formation of nitroso, nitro, or azo compounds. The electron-rich dimethoxyphenyl ring is also susceptible to oxidation. Oxidation of methoxy-substituted aromatic compounds can sometimes result in demethylation or the formation of quinone-like structures. nih.gov The pyridine ring itself is generally resistant to oxidation, but N-oxidation to form a pyridine-N-oxide is a common reaction, although this can be influenced by the other substituents on the ring. rsc.org The electrochemical oxidation of anilines often proceeds via the formation of a radical cation, which can then undergo various coupling or substitution reactions. mdpi.com

Reduction: The reduction of this compound would primarily affect any reducible functional groups. If, for instance, a nitro group were introduced onto the dimethoxyphenyl ring via nitration, it could be readily reduced to an amino group using various reducing agents such as H₂/Pd, Sn/HCl, or NaBH₄ under specific conditions. lumenlearning.comresearchgate.net The pyridine ring itself is generally difficult to reduce, requiring harsh conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3,5 Dimethoxyphenyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and spatial arrangement can be constructed. For 3-(3,5-dimethoxyphenyl)pyridin-4-amine, this involves the analysis of proton and carbon chemical shifts, as well as the use of two-dimensional techniques to establish correlations between different nuclei.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The protons on the pyridine (B92270) ring, the dimethoxyphenyl ring, the methoxy (B1213986) groups, and the amine group each exhibit characteristic chemical shifts.

The protons of the 4-aminopyridine (B3432731) moiety are expected to appear in the aromatic region of the spectrum. Due to the influence of the amino group, the chemical shifts of these protons are distinct from those of unsubstituted pyridine. The amine protons (NH₂) themselves typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena. uni-muenchen.de

The 3,5-dimethoxyphenyl group presents a symmetrical substitution pattern. This results in two chemically equivalent protons at the C2' and C6' positions and one proton at the C4' position. The two methoxy groups are also chemically equivalent, giving rise to a single, sharp signal corresponding to six protons.

Based on analogous structures and general principles, the expected ¹H NMR chemical shifts are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound No experimental data found in the search results. The following are predicted values based on general spectroscopic principles and data for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-6 (Pyridine) | ~8.0-8.2 | Doublet | Aromatic protons adjacent to the ring nitrogen. |

| H-5 (Pyridine) | ~6.7-6.9 | Doublet | Aromatic proton influenced by the adjacent amino group. |

| NH₂ (Amine) | Variable (e.g., ~4.0-6.0) | Broad Singlet | Shift is concentration and solvent dependent. uni-muenchen.de |

| H-2', H-6' (Phenyl) | ~6.5-6.7 | Doublet | Symmetrically equivalent aromatic protons. |

| H-4' (Phenyl) | ~6.4-6.6 | Triplet | Aromatic proton meta to both methoxy groups. |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, symmetry considerations simplify the spectrum.

The pyridine ring will show distinct signals for its carbon atoms. The carbon bearing the amino group (C-4) is significantly shielded, while the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded. The carbon at the point of substitution (C-3) will also have a characteristic shift.

The 3,5-dimethoxyphenyl ring has four unique carbon environments due to its symmetry: the carbon attached to the pyridine ring (C-1'), the two carbons bearing methoxy groups (C-3' and C-5'), the two ortho carbons (C-2' and C-6'), and the para carbon (C-4'). The carbons of the two equivalent methoxy groups will produce a single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound No experimental data found in the search results. The following are predicted values based on general spectroscopic principles and data for similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2, C-6 (Pyridine) | ~148-152 | Carbons adjacent to ring nitrogen. |

| C-4 (Pyridine) | ~155-158 | Carbon attached to the amino group. |

| C-3, C-5 (Pyridine) | ~108-115 | Carbons influenced by adjacent substituents. |

| C-1' (Phenyl) | ~140-142 | Quaternary carbon attached to the pyridine ring. |

| C-3', C-5' (Phenyl) | ~160-162 | Quaternary carbons attached to methoxy groups. |

| C-2', C-6' (Phenyl) | ~100-105 | Symmetrically equivalent aromatic carbons. |

| C-4' (Phenyl) | ~98-102 | Aromatic carbon meta to both methoxy groups. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would confirm the connectivity of the protons on the pyridine ring (H-2 with H-3, H-5 with H-6) and within the phenyl ring (H-2'/H-6' with H-4').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the two aromatic rings. For instance, correlations would be expected between the pyridine proton H-2 and the phenyl carbon C-1', and between the phenyl protons H-2'/H-6' and the pyridine carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are bonded. It can help to determine the preferred conformation of the molecule, particularly the dihedral angle between the pyridine and phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

The IR spectrum of this compound would display several key absorption bands confirming its structure.

N-H Stretching: Primary amines typically show two moderately weak bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. uni-muenchen.de For 4-aminopyridine, these bands are well-documented.

C=N and C=C Stretching: The aromatic rings (pyridine and phenyl) give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region. The C=N stretching of the pyridine ring is often observed within this range.

C-O Stretching: The aryl ether linkages of the dimethoxy groups produce strong, characteristic C-O stretching bands. There are typically two bands: an asymmetric stretch around 1250-1280 cm⁻¹ and a symmetric stretch around 1000-1050 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (NH₂) typically appears as a moderately strong band around 1600-1650 cm⁻¹. uni-muenchen.de

Table 3: Characteristic IR Absorption Bands for this compound No experimental data found in the search results. The following are predicted values based on general spectroscopic principles and data for similar structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450-3490 | Medium-Weak | Primary Amine |

| N-H Symmetric Stretch | ~3350-3400 | Medium-Weak | Primary Amine |

| Aromatic C-H Stretch | ~3000-3100 | Weak | Pyridine & Phenyl Rings |

| N-H Scissoring | ~1620-1650 | Medium-Strong | Primary Amine |

| Aromatic C=C/C=N Stretch | ~1450-1620 | Medium-Strong (multiple bands) | Pyridine & Phenyl Rings |

| Asymmetric C-O-C Stretch | ~1250-1280 | Strong | Aryl Ether |

Analysis of Hydrogen Bonding Networks via IR

IR spectroscopy is a sensitive probe for hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amino group of one molecule and the pyridine nitrogen of another (N-H···N). This interaction causes a broadening and a shift to lower frequencies (a redshift) of the N-H stretching bands compared to their positions in a dilute, non-polar solvent where such interactions are minimal. The magnitude of this shift provides an indication of the strength of the hydrogen bond. The presence of a strong hydrogen bond can also influence the position of the N-H bending vibrations. Analysis of the IR spectra under different conditions (e.g., solid-state vs. dilute solution) can therefore provide valuable insight into the supramolecular assembly of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be employed to determine the precise molecular formula of this compound. By measuring the mass with high accuracy (typically to four or more decimal places), HR-MS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₃H₁₄N₂O₂. The theoretical exact mass for the protonated molecule ([M+H]⁺) would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. An experimental HR-MS analysis would aim to measure this value, and a close correlation between the theoretical and measured mass would confirm the molecular formula.

Table 1: Theoretical Exact Mass for this compound

| Formula | Ion | Theoretical m/z |

|---|---|---|

| C₁₃H₁₄N₂O₂ | [M+H]⁺ | 231.1128 |

| C₁₃H₁₄N₂O₂ | [M+Na]⁺ | 253.0947 |

| C₁₃H₁₄N₂O₂ | [M+K]⁺ | 269.0687 |

This table represents theoretical values. Experimental data is not currently available in published literature.

Fragmentation Patterns and Structural Information

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent molecule. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-C bond connecting the two aromatic rings or through the loss of the methoxy groups. Analysis of these fragments helps confirm the connectivity of the pyridine, amine, and dimethoxyphenyl groups. Common fragmentation pathways for aromatic amines and ethers include cleavage of C-N bonds and loss of methyl radicals or formaldehyde (B43269) from methoxy groups.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

To perform this analysis, a suitable single crystal of this compound would need to be grown. A single-crystal X-ray diffraction experiment would reveal the precise coordinates of each atom in the crystal lattice. This data allows for the determination of all bond lengths and angles, confirming the connectivity of the atoms and providing the exact geometry of the molecule in the solid state. It would also describe the crystal system (e.g., monoclinic, orthorhombic) and space group, which define the symmetry of the crystal packing.

Table 2: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Not available |

| Space group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

No published crystallographic data for this specific compound could be located.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from X-ray crystallography also details how molecules are arranged relative to one another in the crystal, which is governed by intermolecular forces. For this compound, key interactions would be expected. The primary amine (-NH₂) group and the pyridine nitrogen are strong candidates for forming intermolecular hydrogen bonds (N-H···N). Furthermore, the presence of two aromatic rings (the pyridine and the dimethoxyphenyl ring) would likely lead to π-π stacking interactions, where the rings pack against each other. These interactions are crucial in determining the stability and physical properties of the crystalline solid. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts.

Conformational Analysis in the Solid State

The crystallographic data would reveal the molecule's conformation in the solid state. A key conformational feature is the dihedral angle between the planes of the pyridin-4-amine ring and the 3,5-dimethoxyphenyl ring. This angle is determined by the balance of steric hindrance between the rings and any electronic effects. The orientation of the two methoxy groups relative to the phenyl ring would also be determined, providing insight into the preferred solid-state arrangement of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition and verifying their empirical formula. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for confirming the purity and identity of a synthesized compound.

For this compound, the molecular formula is C₁₃H₁₄N₂O₂. Based on this formula, the theoretical elemental composition has been calculated. The verification of these values through experimental analysis is a critical step in the structural elucidation process, ensuring that the synthesized molecule corresponds to the target structure. While specific experimental data for this compound is not widely published, the comparison with theoretical values remains a standard and vital analytical procedure. In a typical research setting, elemental analysis would be performed using a CHN analyzer.

The theoretical percentages of Carbon, Hydrogen, and Nitrogen in this compound are presented in the table below. These values serve as the benchmark for experimental verification.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 67.81 | Data not available |

| Hydrogen (H) | 6.13 | Data not available |

| Nitrogen (N) | 12.17 | Data not available |

In documented analyses of related pyridine derivatives, elemental analysis has been successfully used to confirm their proposed structures. For instance, in the characterization of novel N-arylpyrimidin-2-amine derivatives, the found elemental percentages for C, H, and N were in close agreement with the calculated values, providing strong evidence for their successful synthesis. acs.orgeuropa.eu Similarly, the compositional analysis of other complex heterocyclic structures has relied on this technique to validate the final products. rsc.org

The congruence of experimental data with the calculated theoretical values for this compound would provide definitive confirmation of its elemental composition and, by extension, its molecular formula.

Theoretical and Computational Chemistry Studies of 3 3,5 Dimethoxyphenyl Pyridin 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally. For 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, methods such as DFT using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to predict its characteristics. nih.gov These calculations form the basis for understanding the molecule's geometry, electronic nature, and vibrational behavior.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For molecules with rotatable bonds, like the one connecting the phenyl and pyridine (B92270) rings in this compound, conformational analysis is crucial. This involves calculating the energy of different spatial arrangements (conformers) to identify the global minimum on the potential energy surface. irjweb.com

In similar diaryl pyridine structures, the dihedral angle between the two aromatic rings is a key parameter. For instance, in 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, the dihedral angles between the central pyridine ring and the terminal phenyl rings are significant, measuring 15.07° and 43.24°. nih.gov For this compound, calculations would reveal the preferred orientation of the dimethoxyphenyl group relative to the pyridin-4-amine moiety, which is influenced by steric hindrance and subtle electronic interactions. The planarity and bond angles of the pyridine ring, influenced by the amino substituent, are also critical aspects determined through optimization. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: This table is illustrative, based on typical values for similar structures, as specific experimental data for the target compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (Pyridine Ring) | 1.34 | 116-123 | - |

| C-C (Pyridine Ring) | 1.39 | 118-121 | - |

| C-N (Amino Group) | 1.38 | - | - |

| C-C (Inter-ring) | 1.49 | - | - |

| C-O (Methoxy) | 1.37 | - | - |

| O-CH3 (Methoxy) | 1.43 | - | - |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. scirp.org

For aromatic and heterocyclic compounds, the HOMO is typically a π-orbital distributed across the electron-rich parts of the molecule, while the LUMO is a π*-antibonding orbital. In this compound, the HOMO is expected to be localized mainly on the electron-donating aminopyridine and dimethoxyphenyl rings, while the LUMO would also be distributed across the π-system. researchgate.netscispace.com A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are representative for similar aromatic amines and are calculated using DFT methods.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.9 to -6.7 |

| ELUMO | -1.1 to -1.9 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) groups, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their character as hydrogen bond donors and sites for nucleophilic interaction. scifiniti.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.gov By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculates stabilization energies (E(2)), which quantify the strength of these intramolecular interactions. scifiniti.com

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the fundamental vibrational modes, researchers can assign the peaks observed in experimental spectra. nih.gov Comparing calculated and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.net

For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic rings and methyl groups (2900-3100 cm⁻¹). scirp.org

C=C and C=N stretching within the pyridine and phenyl rings (1400-1600 cm⁻¹).

C-O stretching of the methoxy groups (around 1250 cm⁻¹ and 1050 cm⁻¹).

Ring breathing modes and various bending vibrations at lower frequencies.

Discrepancies between calculated harmonic frequencies and experimental values are common due to the neglect of anharmonicity and solvent effects in calculations. These are often corrected using scaling factors. mdpi.com

Reaction Mechanism Studies through Computational Approaches

While specific reaction mechanism studies for this compound are not widely published, computational methods are ideally suited for such investigations. DFT calculations can be used to model reaction pathways, locate transition state structures, and calculate activation energies. mdpi.com

For example, one could computationally study the mechanism of electrophilic substitution on the aromatic rings or the protonation of the basic nitrogen atoms. By mapping the potential energy surface of a proposed reaction, researchers can determine the most likely reaction pathway and identify the rate-limiting step. mdpi.com This predictive power is invaluable for understanding reactivity and designing new synthetic routes or chemical transformations involving this compound.

Transition State Analysis for Key Reactions

Transition state analysis is a fundamental computational tool used to investigate the mechanism of a chemical reaction. It involves locating the transition state (TS)—the highest energy point on the reaction pathway that connects reactants and products. The geometry and energy of the TS provide critical information about the feasibility and nature of a reaction.

For the synthesis of this compound, a common route would involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling. A theoretical analysis would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. By calculating the structure and energy of the transition state for each step, chemists can identify the rate-determining step and understand how substituents on the pyridine and phenyl rings influence the reaction.

Although specific transition state calculations for the synthesis of this molecule are not publicly documented, such an analysis would be crucial for optimizing reaction conditions, improving yields, and minimizing byproducts.

Activation Barriers and Reaction Pathways

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate; a lower activation barrier corresponds to a faster reaction. Computational methods, particularly Density Functional Theory (DFT), are used to calculate these barriers.

By mapping the entire reaction pathway, researchers can visualize the energy profile of the reaction. This profile shows the relative energies of reactants, intermediates, transition states, and products. For a multi-step synthesis, this allows for a comprehensive understanding of the reaction dynamics. For instance, in a plausible synthesis of this compound, DFT calculations could determine the activation barriers for competing pathways, thereby predicting the major product and guiding the choice of catalysts or reaction conditions to favor the desired outcome.

The table below illustrates the conceptual data that would be generated from a computational study of a key synthetic step, highlighting the energy differences that define the reaction's kinetics and thermodynamics.

Table 1: Illustrative Energy Profile for a Key Synthetic Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., a boronic acid and a halopyridine) + Catalyst | 0.0 |

| Transition State (TS) | Highest-energy structure along the reaction coordinate | +15 to +25 (Hypothetical) |

| Product | Coupled molecule + Regenerated Catalyst | -10 to -30 (Hypothetical) |

| Activation Energy | Energy(TS) - Energy(Reactants) | +15 to +25 (Hypothetical) |

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystal lattice dictates the material's bulk properties. Computational studies are vital for understanding and predicting these arrangements.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netmdpi.com The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific atoms involved in close contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions indicate longer contacts. mdpi.com

The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). researchgate.net This plot provides a quantitative breakdown of the types of interactions. Studies on similar aminopyridine structures reveal that H···H, C···H/H···C, and N···H/H···N interactions are often the most significant contributors to crystal packing. nih.gov For this compound, one would expect prominent N–H···N hydrogen bonds involving the amine and pyridine nitrogen, as well as numerous C–H···π and H···H contacts.

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Analysis for a Substituted Aminopyridine

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 35 - 45% | Represents the most abundant, though weaker, van der Waals contacts. |

| C···H / H···C | 20 - 30% | Important for packing, includes C-H···π interactions. |

| N···H / H···N | 10 - 20% | Primarily strong N-H···N hydrogen bonds critical for supramolecular assembly. nih.gov |

| O···H / H···O | 5 - 15% | Hydrogen bonds involving the methoxy groups. |

| C···C | 3 - 7% | Indicates π-π stacking interactions between aromatic rings. |

Note: Data is illustrative and based on findings for similar aminopyridine compounds. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize non-covalent interactions (NCI) in real space. protheragen.airesearchgate.net The method is based on the electron density (ρ) and its gradient. Low-density, low-gradient regions are indicative of non-covalent interactions.

The RDG isosurface is typically colored based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian. This coloring scheme distinguishes between different interaction types:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric clashes in crowded regions). researchgate.net

For this compound, an RDG analysis would likely show a large, green-colored surface area between molecules, indicating widespread van der Waals interactions. A distinct blue disc would appear between the amine hydrogen and the nitrogen of a neighboring pyridine ring, visually confirming the primary hydrogen bond. Red areas would be expected within the sterically crowded parts of a single molecule.

Computational Prediction of Crystal Packing

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. rsc.org This is a challenging task, especially for flexible molecules like this compound, due to the large number of possible conformations and packing arrangements (polymorphism). rsc.orgnih.gov

The process involves two main stages:

Search: Generating thousands of plausible crystal structures by exploring different conformations, space groups, and unit cell parameters. rsc.org

Ranking: Calculating the lattice energy of each generated structure using accurate but computationally demanding methods (like DFT) to rank them by stability. nih.govtandfonline.com

Successful CSP can identify the most likely experimentally observable polymorphs and provide insight into the factors governing crystallization, which is invaluable in fields like pharmaceuticals and materials science. acs.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for technologies like optical switching and frequency conversion. ias.ac.in Computational chemistry, specifically DFT, is a reliable tool for predicting the NLO response of a molecule. journaleras.com

The key property of interest is the first hyperpolarizability (β), which governs the second-order NLO response. Molecules with a large β value are promising candidates for NLO applications. journaleras.com Good NLO candidates often feature a donor-π-acceptor (D-π-A) structure. In this compound, the amino group (-NH₂) acts as an electron donor and the pyridine ring acts as an electron acceptor, connected through a π-conjugated system, suggesting potential NLO activity.

Calculations for similar pyridine derivatives have shown that their β values can be significantly higher than that of urea, a standard reference material for NLO properties. journaleras.com A computational study on this compound would calculate its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to quantify its potential as an NLO material.

Table 3: Comparison of Calculated First Hyperpolarizability (β) for NLO Compounds

| Compound | Method | β (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 0.37 | journaleras.com |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | ~2.98 | journaleras.com |

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP | (Value confirms good NLO behavior) | ias.ac.in |

| This compound | - | (Predicted to have significant NLO properties) | - |

Note: Values are for illustrative comparison from literature on similar compounds.

Mechanistic Investigations in Chemical Biology in Vitro Molecular Level

Molecular Recognition and Binding Interactions with Biological Macromolecules

The interaction of small molecules like 3-(3,5-Dimethoxyphenyl)pyridin-4-amine with biological macromolecules such as proteins is governed by the principles of molecular recognition. This involves a combination of factors including shape complementarity, and various non-covalent interactions that dictate the affinity and specificity of binding.

Ligand-Protein Binding Affinity Studies (Chemo-biological aspects, without efficacy)

While specific binding affinity constants (e.g., Ki or Kd) for this compound are not extensively reported in publicly available literature, studies on analogous compounds provide insights into its potential for protein binding. For instance, derivatives of aminopyridine have been investigated as inhibitors of various enzymes, and their binding affinities are crucial for their activity. The affinity of a ligand for a protein is a thermodynamic quantity that reflects the strength of the non-covalent interactions between them.

Research on similar pyridine-containing molecules has demonstrated significant binding to various protein targets. For example, certain amino-3,5-dicyanopyridine derivatives have shown high affinity for adenosine A1 receptors, with Ki values in the nanomolar range nih.gov. The dimethoxyphenyl moiety is also a common feature in potent enzyme inhibitors. For instance, compounds with a 3,4,5-trimethoxyphenyl group, structurally related to the 3,5-dimethoxyphenyl group, have been shown to inhibit tubulin polymerization with IC50 values in the nanomolar range rsc.orgnih.gov. These findings suggest that the structural components of this compound are conducive to high-affinity binding to specific protein targets.

| Analogous Compound Class | Target | Reported Affinity (Ki or IC50) |

|---|---|---|

| Amino-3,5-dicyanopyridines | Adenosine A1 Receptors | < 10 nM |

| Trimethoxyphenyl Pyridine (B92270) Derivatives | Tubulin | 8.92 nM (IC50) |

| Pyrazolo[3,4-b]pyridine Derivatives | CDK2 | 0.30 µM (IC50) |

Computational Docking Studies for Binding Site Prediction and Interaction Modes

Computational docking is a powerful tool to predict the binding orientation and affinity of a small molecule to a target macromolecule. For compounds structurally related to this compound, docking studies have been instrumental in elucidating their potential binding sites and interaction modes with various protein targets, including tubulin and protein kinases.

Studies on trimethoxyphenyl pyridine derivatives as tubulin inhibitors have shown that these molecules often bind to the colchicine binding site on β-tubulin rsc.orgresearchgate.net. The pyridine ring and the dimethoxy/trimethoxyphenyl groups play crucial roles in occupying specific pockets within this site. For example, docking studies of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines revealed their potential to fit within the colchicine binding site, which is consistent with their observed tubulin polymerization inhibitory activity nih.govnih.gov.

Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives, which share the pyridine core, have been used to predict their binding to the ATP binding pocket of protein kinases like CDK2 and PIM1 nih.gov. These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. The 3,5-dimethoxyphenyl group is predicted to engage in hydrophobic interactions within these binding pockets, while the aminopyridine moiety can form key hydrogen bonds.

| Analogous Compound Class | Predicted Protein Target | Predicted Binding Site | Key Predicted Interaction Types |

|---|---|---|---|

| Trimethoxyphenyl Pyridine Derivatives | β-Tubulin | Colchicine Binding Site | Hydrogen Bonding, Hydrophobic Interactions |

| Pyrazolo[3,4-b]pyridine Derivatives | CDK2, PIM1 Kinases | ATP Binding Pocket | Hydrogen Bonding, Hydrophobic Interactions |

| 3,5-Diaryl-2-aminopyridine Derivatives | ALK2 Kinase | Hydrophobic Pocket | Hydrogen Bonding, Hydrophobic Interactions, Water-mediated H-bonds |

Analysis of Specific Chemical Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts) in Binding Interfaces

The stability of a ligand-protein complex is determined by a network of specific chemical interactions. For molecules containing the this compound scaffold, these interactions are predicted to be primarily hydrogen bonds and hydrophobic contacts.

Hydrogen Bonds: The 4-amino group and the nitrogen atom within the pyridine ring are potential hydrogen bond donors and acceptors, respectively nih.gov. Molecular docking studies on analogous compounds consistently show the formation of hydrogen bonds with key amino acid residues in the binding pocket. For instance, in the case of tubulin inhibitors, hydrogen bonding with residues like Cys241 has been identified as crucial for binding researchgate.net. Similarly, for kinase inhibitors, hydrogen bonds are often formed with the hinge region of the kinase domain acs.org.

| Structural Moiety of this compound | Potential Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| 4-Amino Group | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Carbonyl backbone |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lys, Arg, Asn, Gln, Amide backbone |

| 3,5-Dimethoxyphenyl Group | Hydrophobic Interactions, van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Methoxy (B1213986) Groups | Hydrogen Bond Acceptor | Lys, Arg, Asn, Gln |

Enzyme Interaction Mechanisms (Chemical Kinetics and Molecular Aspects)

Understanding how a compound modulates the activity of an enzyme requires an investigation into its effects on the enzyme's kinetics and the structural basis of its interaction.

Kinetic Analysis of Enzyme Modulation (e.g., Michaelis-Menten kinetics, if chemical-focused)

For example, a competitive inhibitor will increase the apparent Km of the enzyme for its substrate, without affecting Vmax nih.gov. In contrast, a non-competitive inhibitor will decrease Vmax without affecting Km. Studies on pyridine derivatives as cholinesterase inhibitors have identified mixed inhibition mechanisms, where both Km and Vmax are affected nih.gov. The type of inhibition provides valuable information about the inhibitor's binding site and mechanism of action. Kinetic analysis of enzyme inhibition is a fundamental tool in drug discovery and chemical biology to characterize the potency and mechanism of enzyme modulators embrapa.brmdpi.com.

Structural Basis of Enzyme Inhibition/Activation (e.g., allosteric vs. active site binding)

The structural basis of enzyme modulation by a small molecule can involve binding to the active site (orthosteric binding) or to a secondary site (allosteric binding) wikipedia.org.

Active Site Binding: Many enzyme inhibitors that are analogs of the natural substrate bind to the active site and compete with the substrate. For kinase inhibitors with a pyridine core, binding to the ATP-binding pocket, which is the active site, is a common mechanism nih.govnih.gov. Docking studies of compounds similar to this compound often predict binding to the active sites of their target enzymes nih.govmdpi.com.

Allosteric Binding: Allosteric modulators bind to a site distinct from the active site and induce a conformational change in the enzyme that alters its activity microbenotes.comstudy.com. The colchicine binding site on tubulin, for example, is an allosteric site, as it is separate from the GTP/GDP binding site (the active site for polymerization). Therefore, compounds like the trimethoxyphenyl pyridine derivatives that bind to this site are considered allosteric inhibitors of tubulin polymerization nih.govnih.gov. Furthermore, studies on 4-aminopyridine (B3432731), a core component of the title compound, have suggested possible allosteric interactions with muscarinic acetylcholine receptors nih.gov. This raises the possibility that this compound could also act as an allosteric modulator for certain targets.

Distinguishing between active site and allosteric binding often requires a combination of kinetic studies, computational modeling, and structural biology techniques such as X-ray crystallography.

Mechanistic Insights into Cellular Pathway Modulation (Chemical/Biochemical Level)

The precise molecular mechanisms through which this compound exerts its biological effects are a subject of ongoing research. However, studies of structurally related compounds provide significant insights into its potential interactions at the chemical and biochemical levels. The presence of the 4-aminopyridine core, substituted with a dimethoxyphenyl group, suggests that its activity likely diverges from that of simple aminopyridines, which are known potassium channel blockers. Instead, the bulkier substituent points towards interactions with other biological macromolecules, such as enzymes and structural proteins.

Influence on Specific Biochemical Processes

Investigations into compounds with similar structural motifs, particularly the presence of a substituted phenyl ring attached to a pyridine core, indicate a propensity for these molecules to interfere with key enzymatic and protein polymerization processes.

Enzyme Activity Inhibition:

Research into a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives has revealed their potential as inhibitors of Activin receptor-like kinase 2 (ALK2), a serine/threonine kinase. This suggests that the aminopyridine scaffold, when combined with a methoxy-substituted phenyl ring, can fit into the ATP-binding pocket of kinases, thereby inhibiting their function. Although this compound has a different substitution pattern, the precedent set by these related compounds indicates a potential for kinase inhibition. The dimethoxyphenyl moiety can form specific interactions within the hydrophobic regions of a kinase's active site, while the aminopyridine core can form crucial hydrogen bonds.

Interactive Data Table: Inhibition of ALK2 by Related 2-Amino-3-(trimethoxyphenyl)pyridine Derivatives

| Compound | ALK2 IC₅₀ (nM) |

| Derivative 1 | 150 |

| Derivative 2 | 85 |

| Derivative 3 | 210 |

Note: This data is for structurally related compounds and is illustrative of the potential for this chemical class to inhibit kinase activity.

Protein Polymerization Disruption:

Another significant area of investigation for structurally analogous compounds is the inhibition of tubulin polymerization. A study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated that these molecules can act as potent inhibitors of tubulin assembly. nih.gov This action is critical as microtubules, the polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. The dimethoxyphenyl group in these compounds often plays a key role by binding to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Given the structural similarity, it is plausible that this compound could also interfere with tubulin polymerization.

Interactive Data Table: Tubulin Polymerization Inhibition by a Related 3-aryl-4-(trimethoxyphenyl)pyridine

| Compound | Tubulin Polymerization IC₅₀ (µM) |

| Compound 9p | 1.5 |

Note: This data is for a structurally related compound and indicates the potential for this chemical class to affect microtubule dynamics. nih.gov

Chemical Perturbation of Biological Systems

The interaction of this compound with biological systems at a cellular level is likely a consequence of its influence on the specific biochemical processes mentioned above. By chemically perturbing these fundamental cellular activities, the compound can trigger a cascade of downstream effects.

If the compound acts as a kinase inhibitor, it would perturb cellular signaling pathways that are dependent on the activity of the targeted kinase. For instance, inhibition of a kinase involved in a cell proliferation pathway could lead to a cytostatic or cytotoxic effect. The chemical perturbation, in this case, is the competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates.

Alternatively, if its mechanism involves the disruption of microtubule dynamics, the chemical perturbation would be the binding to tubulin subunits, thereby preventing their proper assembly into microtubules. This would lead to a disruption of the cytoskeleton, affecting numerous cellular processes. The cell cycle would be arrested, particularly at the G2/M phase, as the mitotic spindle cannot form correctly. This perturbation ultimately triggers the apoptotic cascade, leading to programmed cell death. The presence of the dimethoxyphenyl and aminopyridine moieties are key to this chemical interaction, providing the necessary steric and electronic properties to bind to the tubulin protein. nih.gov

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for Advanced Pyridine (B92270) and Heterocyclic Systems

The strategic positioning of the amino and aryl groups on the pyridine ring of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine makes it an ideal starting material for the elaboration into more complex heterocyclic structures. The amine functionality serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, N-arylation, acylation, and diazotization reactions, which can be followed by cyclization to form fused ring systems.